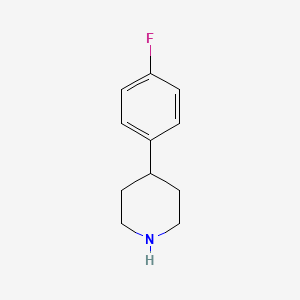

4-(4-Fluorophenyl)piperidine

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-(4-fluorophenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-4,10,13H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFYALJSDFPSAAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374655 | |

| Record name | 4-(4-fluorophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37656-48-7 | |

| Record name | 4-(4-fluorophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-fluorophenyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Stereoselective Synthesis of 4-(4-Fluorophenyl)piperidine and Derivatives

The control of stereochemistry is paramount in the synthesis of biologically active molecules. For this compound derivatives, which often contain multiple chiral centers, stereoselective synthesis is crucial for obtaining the desired therapeutic effects.

Enantioselective Approaches for Chiral Piperidine (B6355638) Derivatives

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. This is particularly important for many piperidine-based drugs where only one enantiomer is active.

Classical resolution is a long-standing method for separating enantiomers from a racemic mixture. numberanalytics.com This technique involves reacting the racemic piperidine derivative with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, these salts can be separated by methods like fractional crystallization. numberanalytics.com

For instance, racemic intermediates in the synthesis of paroxetine (B1678475), such as 4-(4-fluorophenyl)-3-(hydroxymethyl)-1-methyl-1,2,3,6-tetrahydropyridine, have been resolved using chiral acids like (-)-dibenzoyltartaric acid. Following separation, the desired diastereomer is treated to remove the resolving agent, yielding the enantiomerically pure piperidine derivative. While effective, this method can be limited by low yields (30-40%) and the need for multiple crystallization steps, which can be economically challenging for large-scale production. Another approach involves the enzymatic resolution of racemic esters. The lipase (B570770) from Candida antarctica (fraction B) has been used to selectively hydrolyze one enantiomer of (±)-trans-4-(4′-fluorophenyl)-6-oxo-piperidin-3-ethyl carboxylate, leaving the desired (3S,4R)-ester in high enantiomeric excess (>99%) at 50% conversion. researchgate.net

| Method | Resolving Agent/Enzyme | Key Intermediate | Outcome |

| Diastereomeric Salt Resolution | (-)-Dibenzoyltartaric acid | Racemic 4-(4-fluorophenyl)-3-(hydroxymethyl)-1-methyl-1,2,3,6-tetrahydropyridine | Separation of (3S,4R)-isomer |

| Enzymatic Resolution | Lipase from Candida antarctica (fraction B) | (±)-trans-4-(4′-fluorophenyl)-6-oxo-piperidin-3-ethyl carboxylate | (3S,4R)-ester with >99% ee |

Catalytic asymmetric synthesis offers a more direct and efficient route to enantiomerically pure compounds. researchgate.net These methods employ a small amount of a chiral catalyst to steer the reaction towards the formation of one enantiomer over the other.

Organocatalysis: Chiral organocatalysts, such as derivatives of proline, have proven highly effective. For example, the enantioselective Michael addition of dimethyl malonate to 4-fluorocinnamaldehyde (B1661933) can be catalyzed by an organocatalyst, leading to the formation of a chiral aldehyde intermediate with up to 98% enantiomeric excess (ee). rsc.org This intermediate can then be converted to the desired piperidinone. rsc.org Flow chemistry using heterogeneous organocatalysts has been shown to enable multigram-scale synthesis with high efficiency and enantioselectivity, often avoiding the need for chiral auxiliaries.

Transition Metal Catalysis: Transition metal complexes with chiral ligands are also widely used. acs.org Rhodium-catalyzed asymmetric 1,4-addition of organoboron reagents to 5,6-dihydro-2(1H)-pyridones is one such method. acs.org Iridium catalysts bearing P,N ligands have been successfully used in the asymmetric hydrogenation of α-heteroaryl-N-benzylpyridinium salts, yielding a variety of 2-(hetero)aryl piperidines with high enantioselectivity (up to 99.3:0.7 er). nih.gov

| Catalyst Type | Catalyst Example | Reaction Type | Key Reactants | Enantiomeric Excess (ee) |

| Organocatalyst | Diphenylprolinol-TBDMS | Michael Addition | 3-(4-fluorophenyl)acrylaldehyde and methyl 3-(methylamino)-3-oxopropanoate | >99% |

| Organocatalyst | Not specified | Conjugate Addition | 4-fluorocinnamaldehyde and dimethyl malonate | up to 98% |

| Transition Metal (Iridium) | Ir catalyst with MeO-BoQPhos ligand | Asymmetric Hydrogenation | α-heteroaryl-N-benzylpyridinium salts | up to 99.3:0.7 er |

Classical Resolution Techniques (e.g., Diastereomeric Salt Resolution)

Diastereoselective Synthesis of Substituted 4-Arylpiperidines

Diastereoselective synthesis is concerned with controlling the relative stereochemistry of multiple chiral centers within a molecule. For 3,4-disubstituted piperidines, achieving the correct trans or cis configuration is crucial. researchgate.net

A common strategy involves the conjugate addition of an aryl Grignard reagent, such as 4-fluorophenyl magnesium bromide, to a chiral α,β-unsaturated ester or enoylsultam. scispace.comgoogle.com This 1,4-addition reaction can create the C-4 stereocenter with a high degree of control, influenced by the chiral auxiliary on the starting material. google.com The resulting intermediate can then be further manipulated to form the piperidine ring with the desired diastereoselectivity.

Another approach is the dearomatization/hydrogenation of fluorinated pyridines using a rhodium(I) complex and pinacol (B44631) borane (B79455), which yields highly diastereoselective products. mdpi.com Palladium-catalyzed hydrogenation offers an alternative that is effective for a broader range of substrates and is less sensitive to moisture. mdpi.com

Novel Synthetic Routes for the Piperidine Ring System with 4-Fluorophenyl Moiety

Researchers are continuously exploring new and more efficient ways to construct the this compound scaffold.

A Pd-catalyzed [4+2] annulation strategy has been developed for the synthesis of 3-fluoropiperidines from readily available α-fluoro-β-ketoester starting materials. nih.gov This method is highly modular, allowing for the rapid assembly of the piperidine core. nih.gov The reaction tolerates a variety of substituents on the aryl imine, including both electron-donating and electron-withdrawing groups. nih.gov

Formation of the Imidazole (B134444) Ring and Attachment to Piperidine

In some instances, the this compound core is further functionalized by the attachment of other heterocyclic rings, such as imidazole. One method for constructing a fused imidazole ring involves the van Leusen imidazole synthesis. nih.gov This can be achieved by first generating the cyclic imine from the piperidine, which then reacts with tosylmethyl isocyanide (TosMIC). nih.gov For example, 1-(4-fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine can be synthesized from piperidine, 2,2,2-trifluoroacetophenone, and 1-fluoro-4-(isocyano(tosyl)methyl)benzene. nih.gov

Condensation Reactions in Piperidine Synthesis

The synthesis of the 4-arylpiperidine framework, a key structural motif in many biologically active compounds, can be effectively achieved through various condensation reactions. These methods construct the piperidine ring by forming crucial carbon-carbon or carbon-nitrogen bonds from multiple components.

A notable approach is the Hantzsch pyridine (B92270) synthesis , which can be adapted for piperidine synthesis. wikipedia.orgchemtube3d.com This multi-component reaction involves the condensation of an aldehyde (like 4-fluorobenzaldehyde), a β-ketoester, and an ammonia (B1221849) source to form a dihydropyridine (B1217469) intermediate. wikipedia.org This intermediate is then reduced to yield the desired piperidine derivative. wikipedia.org The classical Hantzsch synthesis often faces challenges such as harsh reaction conditions and low yields. wikipedia.org However, modifications, including the use of p-toluenesulfonic acid (pTSA) as a catalyst under ultrasonic irradiation in aqueous micelles, have been shown to significantly improve product yields. wikipedia.org

Another relevant strategy is the Mannich condensation reaction . Substituted 4-piperidones can be synthesized through the condensation of a substituted aromatic aldehyde, ethyl methyl ketone, and ammonium (B1175870) acetate (B1210297) in ethanol. researchgate.net These piperidones can then be further functionalized.

Additionally, a two-step condensation and esterification process has been described for synthesizing derivatives like 4-(4-fluorophenyl)-4-piperidinecarboxylic acid ethyl ester. This involves the initial formation of this compound from 4-fluorobenzaldehyde (B137897) and piperidine, followed by carboxylation and esterification.

| Reaction | Reactants | Key Features |

| Hantzsch Synthesis | Aldehyde, β-ketoester, Ammonia source | Forms a dihydropyridine intermediate, which is subsequently reduced. wikipedia.org |

| Mannich Condensation | Aromatic aldehyde, Ketone, Ammonium salt | Yields substituted 4-piperidones. researchgate.net |

| Two-Step Condensation/Esterification | 4-Fluorobenzaldehyde, Piperidine, Ethyl chloroformate | Sequential formation of the piperidine ring followed by functionalization. |

Hydrogenation and Dearomatization Strategies

Hydrogenation of pyridine precursors is a prevalent and efficient method for synthesizing 4-substituted piperidines, including this compound. This involves the reduction of the aromatic ring of the corresponding pyridine derivative, 4-(4-fluorophenyl)pyridine.

The catalytic hydrogenation is typically performed using precious metal catalysts such as platinum(IV) oxide (PtO₂), rhodium on carbon (Rh/C), and palladium on carbon (Pd/C). researchgate.netdtic.mil The reaction is generally conducted under a hydrogen atmosphere. researchgate.net Rhodium on carbon has been identified as a particularly effective catalyst for the hydrogenation of 4-(4-fluorobenzyl)pyridine to 4-(4-fluorobenzyl)piperidine. researchgate.net A significant challenge in the hydrogenation of fluorinated pyridines is the potential for hydrodefluorination, especially with palladium catalysts. springernature.com

Dearomatization strategies provide an alternative to direct hydrogenation. researcher.lifenih.gov These methods involve the partial or complete reduction of the pyridine ring as part of the synthetic sequence. researcher.life For instance, a one-pot rhodium-catalyzed dearomative hydroboration/hydrogenation of fluorinated pyridines has been developed to produce cis-fluorinated piperidines. nih.govacs.org This approach utilizes pinacol borane (HBpin) and a rhodium catalyst in the presence of hydrogen. springernature.comnih.gov

| Strategy | Catalyst/Reagents | Key Features |

| Catalytic Hydrogenation | PtO₂, Rh/C, Pd/C | Direct reduction of the pyridine ring. researchgate.net |

| Dearomative Hydroboration/Hydrogenation | Rhodium catalyst, HBpin, H₂ | One-pot synthesis of cis-fluorinated piperidines. springernature.comnih.gov |

Intramolecular Cyclization and Rearrangement Reactions

Intramolecular cyclization offers a powerful approach to constructing the piperidine ring. mdpi.com These reactions involve forming a bond between two atoms within the same molecule to create the cyclic structure. mdpi.com

One strategy is the 6-exo-trig radical cyclization of a benzyl-type radical onto a non-activated olefin. clockss.org This method has been used to synthesize 4-arylpiperidin-2-ones from cinnamic acid derivatives. clockss.org Another approach involves the intramolecular radical rearrangement of 2-methyleneaziridines, which can be rearranged to 3-methylenepiperidines using tri-n-butyltin hydride and AIBN. acs.org

Reductive amination of δ-ketoamines is another effective intramolecular cyclization method. Additionally, aza-Prins cyclization of N-tosyl homoallylamine with carbonyl compounds, catalyzed by AlCl₃, can yield trans-2-substituted-4-halopiperidines. organic-chemistry.org

Rearrangement reactions can also be employed in piperidine synthesis. For instance, a palladium(II)-catalyzed aza-Claisen rearrangement has been utilized as a key step in the stereoselective synthesis of piperidine alkaloids. nih.gov More recently, a fully stereo-divergent Ireland–Claisen rearrangement of achiral lactones has been developed to access all four possible stereoisomers of 3,4-disubstituted piperidines. rsc.org

| Reaction Type | Key Features | Example |

| Radical Cyclization | Forms the piperidine ring through a radical intermediate. clockss.org | 6-exo-trig cyclization of a benzyl (B1604629) radical. clockss.org |

| Aza-Prins Cyclization | Cyclization of an N-alkenylamine with a carbonyl compound. organic-chemistry.org | AlCl₃-catalyzed reaction of N-tosyl homoallylamine. organic-chemistry.org |

| Aza-Claisen Rearrangement | -sigmatropic rearrangement of an N-allyl vinyl amine. nih.gov | Palladium(II)-catalyzed rearrangement for alkaloid synthesis. nih.gov |

| Ireland-Claisen Rearrangement | Stereodivergent synthesis of substituted piperidines from achiral lactones. rsc.org | Access to all four stereoisomers of 3,4-disubstituted piperidines. rsc.org |

Functionalization and Derivatization Strategies

Introduction of Carboxylic Acid, Hydroxyl, and Amine Groups

The this compound scaffold can be functionalized by introducing various groups to modify its properties.

Carboxylic Acid Groups: A carboxylic acid group can be introduced by oxidizing a primary alcohol. For example, a hydroxymethyl group can be converted to a carboxylic acid. Another method involves the hydrolysis of an ester group. evitachem.com

Hydroxyl Groups: A hydroxyl group can be introduced via the reduction of a corresponding ketone. For instance, 4-(4-fluorophenyl)piperidin-4-one can be reduced to 4-hydroxy-4-(4-fluorophenyl)piperidine. The synthesis of derivatives like (3S, 4R)-4-(4-fluorophenyl)piperidine-3-methanol has also been reported. researchgate.netderpharmachemica.com

Amine Groups: An amine group can be introduced through various synthetic routes. One common method is the reduction of a nitro group. Additionally, the hydrolysis of a carboxamide group under acidic or basic conditions can yield an amine. evitachem.com

Modification of the Piperidine Nitrogen (N-Substitution)

The secondary amine of the piperidine ring is a prime site for functionalization.

N-Alkylation: This can be achieved by reacting this compound with an alkyl halide in the presence of a base. Reductive amination with aldehydes or ketones is another common method. For example, 4-(4'-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine has been prepared by the reduction of the corresponding tetrahydropyridine (B1245486), which was synthesized by reacting 4-(4'-fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine with formaldehyde. google.com

N-Arylation: The introduction of an aryl group onto the piperidine nitrogen can be accomplished through metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. tandfonline.com

N-Acylation: Acyl groups can be introduced by reacting the piperidine with an acyl chloride or acid anhydride. For instance, reaction with phenyl chloroformate yields a phenyl carbamate (B1207046) derivative. drugfuture.com

Sulfonation of Piperidine Derivatives

Sulfonation involves the introduction of a sulfonyl group, which can significantly alter the molecule's properties.

N-Sulfonylation: This is achieved by reacting the piperidine with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like triethylamine. iucr.org This reaction yields a sulfonamide. The synthesis of compounds like ethyl 4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}piperidine-1-carboxylate has been reported, which involves the introduction of a sulfonyl group via reaction with 4-fluorobenzenesulfonyl chloride. vulcanchem.com

C-Sulfonation: Direct sulfonation of the carbon framework is less common. However, electrophilic aromatic substitution on the fluorophenyl ring is a possibility.

Analytical Techniques for Structural Elucidation and Purity Assessment

The definitive characterization and quality control of this compound and its derivatives rely on a suite of sophisticated analytical techniques. These methods are indispensable for confirming the molecular structure, determining stereochemistry, and quantifying purity, ensuring the compound meets the rigorous standards required for its application in research and development.

Spectroscopic Methods

Spectroscopic techniques are fundamental for elucidating the molecular architecture of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for confirming the identity and structure of this compound and its analogues.

¹H NMR spectra are used to identify the chemical environments of protons within the molecule. Specific signals corresponding to the aromatic protons of the fluorophenyl group and the aliphatic protons of the piperidine ring can be definitively assigned. For instance, in derivatives, the appearance or disappearance of signals, such as those for methyl protons, can confirm transformations like N-methylation or demethylation. derpharmachemica.com

¹³C NMR provides information on the carbon framework of the molecule. nih.gov

¹⁹F NMR is particularly valuable for this compound, as it directly probes the fluorine atom, helping to confirm the integrity of the 4-fluorophenyl group.

Furthermore, NMR plays a crucial role in stereochemical analysis. The formation of diastereomeric salts with a chiral resolving agent, such as (S)-Mosher acid, induces observable differences (anisochrony) in the NMR spectra of the enantiomers, allowing for the determination of enantiomeric purity. rsc.org

Table 1: Representative ¹H NMR Spectral Data for this compound Derivatives

| Proton Type | Typical Chemical Shift (δ) Range (ppm) | Reference |

|---|---|---|

| Aromatic (Fluorophenyl) | 7.2 – 7.5 |

Mass Spectrometry (MS): MS is employed to determine the molecular weight and elemental composition of the synthesized compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which serves to confirm the molecular formula. google.com Fragmentation patterns observed in the mass spectrum offer additional structural evidence, corroborating the proposed connectivity of atoms. derpharmachemica.com Techniques like electrospray ionization (ESI) are often coupled with MS for the analysis of polar derivatives. nih.gov

Table 2: High-Resolution Mass Spectrometry Data for a this compound Derivative

| Derivative | Technique | Calculated Mass | Observed Mass | Reference |

|---|

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence or absence of specific functional groups. For example, during the synthesis of a hydroxylated derivative, the appearance of a broad absorption band around 3652 cm⁻¹ would indicate the presence of a hydroxyl (-OH) group, while its disappearance in a subsequent reaction would confirm its transformation. derpharmachemica.com

Chromatographic Techniques

Chromatographic methods are the gold standard for assessing the purity of this compound and for separating it from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is the predominant technique for purity assessment. A reversed-phase C18 column is commonly used for separation. researchgate.net The mobile phase typically consists of a mixture of an organic solvent, like acetonitrile, and an aqueous buffer, sometimes containing an additive such as trifluoroacetic acid (TFA) or formic acid to improve peak shape. nih.gov Purity levels are often required to be greater than 95-98%.

Chiral HPLC: For enantiomerically pure versions of this compound derivatives, chiral HPLC is essential to separate the enantiomers and determine the enantiomeric excess (ee). google.com

Gas Chromatography (GC): GC is another technique utilized for purity analysis, particularly for more volatile derivatives.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid method used primarily to monitor the progress of a chemical reaction, allowing chemists to determine the optimal reaction time. derpharmachemica.com

Column Chromatography: This preparative technique is a standard method for the purification of the crude product following a synthesis reaction. smolecule.com

Table 3: Typical Chromatographic Methods for Analysis

| Technique | Stationary Phase | Mobile Phase Example | Purpose | Reference |

|---|---|---|---|---|

| HPLC | C18 | Acetonitrile / Water + 0.1% TFA | Purity Assessment | |

| HPLC-MS | Reversed-phase | Acetonitrile / 0.02% Formic Acid | Quantitative Analysis | nih.gov |

| Chiral HPLC | Chiral Stationary Phase | N/A | Enantiomeric Purity | google.com |

Other Key Techniques

X-ray Crystallography: This powerful technique provides unambiguous proof of structure by determining the precise three-dimensional arrangement of atoms in a single crystal. It can confirm the relative stereochemistry, identify conformational details (such as the chair conformation of the piperidine ring), and map intermolecular interactions within the crystal lattice. rsc.org

Melting Point Determination: Measuring the melting point of a crystalline solid is a fundamental method for assessing its purity. A sharp melting point range is indicative of a pure compound. derpharmachemica.com

Pharmacological Investigations and Mechanisms of Action

Receptor Binding and Ligand Affinity Studies

The 4-(4-fluorophenyl)piperidine moiety is a recognized pharmacophore that contributes significantly to the binding affinity of ligands for various neurotransmitter transporters and receptors. Its presence influences selectivity and potency, making it a valuable component in the design of neuropharmacological agents.

Derivatives of this compound have shown significant interaction with the dopamine (B1211576) transporter (DAT) and dopamine receptors, particularly the D2 subtype.

Dopamine Transporter (DAT): The 4-[bis(4-fluorophenyl)methoxy]piperidine (B14389481) structure is a potent inhibitor of the dopamine transporter, with an IC50 value of 17.0 ± 1.0 nM. researchgate.net A series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-benzylpiperidines have been identified as having high affinity for DAT, with some analogues showing up to 500-fold selectivity over the serotonin (B10506) transporter (SERT) and 170-fold selectivity over the norepinephrine (B1679862) transporter (NET). ebi.ac.uk Further studies on aminopiperidine derivatives containing the bis(4-fluorophenyl)methyl group also demonstrated high to moderate DAT affinities, with Kᵢ values ranging from 30.0 nM to 77.2 nM for several lead compounds. researchgate.net

Dopamine D2 Receptors: The this compound scaffold is a component of ligands with affinity for D2 receptors. Derivatives of 4-phenylpiperidine (B165713) have demonstrated moderate to low affinity for D2 receptors. nih.gov Specifically, certain 4-(4-iodophenyl)piperidin-4-ol (B8344284) derivatives, which share a similar structural class, exhibit high affinity for D2 receptors with Kᵢ values under 10 nM. The compound class is also found in haloperidol (B65202) derivatives, which are known to interact with D2 receptors. nih.gov

Table 1: Binding Affinity of this compound Derivatives at the Dopamine Transporter

| Compound Class | Binding Affinity (Kᵢ or IC₅₀) | Selectivity |

| 4-[Bis(4-fluorophenyl)methoxy]piperidine | IC₅₀ = 17.0 ± 1.0 nM | Potent DAT inhibitor |

| 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-1-benzylpiperidines | High affinity | Up to 500-fold vs SERT; 170-fold vs NET |

| (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines (e.g., Compound 33) | Kᵢ = 30.0 nM | High to moderate DAT affinity |

| (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines (e.g., Compound 7) | Kᵢ = 50.6 nM | High to moderate DAT affinity |

The this compound core is integral to several potent and selective serotonin reuptake inhibitors (SSRIs) and ligands for serotonin receptors, especially the 5-HT₂A subtype.

Serotonin Transporter (SERT): Paroxetine (B1678475), which contains the (3S,4R)-4-(4-fluorophenyl)piperidine structure, is a highly potent and selective 5-HT uptake inhibitor, binding with high affinity to SERT (Kᵢ = 0.05 nM). ebi.ac.ukresearchgate.net A series of 4-(benzyloxy)-4-(4-fluorophenyl)piperidine derivatives have also been confirmed as potent SERT inhibitors, with one compound showing higher affinity for SERT than paroxetine in human platelets. acs.orgnih.gov

5-HT₂A Receptors: The 4-(p-fluorobenzoyl)piperidine fragment is considered crucial for the ligand's orientation and anchorage at the 5-HT₂A receptor. mdpi.com Derivatives such as MDL 100,907, which features a 1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol backbone, bind to the 5-HT₂A receptor with sub-nanomolar affinity (K_D = 0.56 nM). nih.govwiley.com While some derivatives show high affinity, the metabolite 4-(4-fluorobenzoyl)piperidine (B1333394) (FBP) itself has negligible binding to 5-HT₂A receptors. nih.gov

Table 2: Affinity of this compound Derivatives at Serotonin Targets

| Compound/Class | Target | Binding Affinity (Kᵢ or K_D) | Notes |

| Paroxetine | SERT | Kᵢ = 0.05 nM | Potent and selective serotonin reuptake inhibitor |

| 4-(Benzyloxy)-4-(4-fluorophenyl)piperidines | SERT | Potent inhibition | Some analogues more potent than paroxetine |

| MDL 100,907 | 5-HT₂A | K_D = 0.56 nM | High-affinity antagonist |

| 4-(p-Fluorobenzoyl)piperidine derivatives | 5-HT₂A | Potent ligands | Fragment is crucial for receptor binding |

| 4-(4-Fluorobenzoyl)piperidine (FBP) - Metabolite | 5-HT₂A | Negligible binding |

Derivatives of this compound have been investigated as modulators of the cannabinoid receptor 1 (CB1), primarily as antagonists or inverse agonists. These compounds are often designed to have limited brain penetration to reduce central nervous system side effects.

Ethyl 4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}piperidine-1-carboxylate, a complex derivative, acts as a peripheral CB1 antagonist with a Kᵢ value of 4 nM. vulcanchem.com

Another class, benzhydryl piperazine (B1678402) analogs, includes compounds like LDK1229, which incorporates a bis(4-fluorophenyl)methyl group and binds to the CB1 receptor with a Kᵢ value of 220 nM, acting as an inverse agonist. nih.govacs.org

The 4-(4-fluorophenyl)piperidin-4-ol (B110849) derivative D4 has been identified as a peripherally selective CB1 antagonist. researchgate.net

The this compound moiety has been incorporated into ligands targeting nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α4β2* subtype.

Cris-104 (1-{2-[5-(4-fluorophenyl)–1H-pyrazol-4-yl]ethyl}piperidine) is a selective α4β2* nAChR agonist. dovepress.com Its action on these receptors, which are widely expressed in the central nervous system, activates descending noradrenergic pain pathways. dovepress.comresearchgate.net The stimulation of α4β2* nAChRs can trigger the release of norepinephrine in the spinal cord. dovepress.comresearchgate.net

Compounds containing the this compound structure have been evaluated for their affinity towards sigma-1 (S1R) and sigma-2 (S2R) receptors. Haloperidol, a classic example, contains this moiety and binds to both sigma receptor subtypes. acs.org

A series of haloperidol analogues featuring a 4-fluorophenylbutanone structure linked to various piperidine (B6355638) or piperazine rings showed varied affinities. nih.gov

One study found that a 4-fluorophenyl-substituted derivative was the poorest S1R ligand among a specific series of benzylpiperidine compounds. rsc.org

In another series, a compound with a phenpropyl group and a 4-fluorophenyl moiety demonstrated high affinity for both S1R (Kᵢ = 3.5 nM) and S2R (Kᵢ = 2.6 nM). acs.org

Table 3: Sigma Receptor Binding Affinities for Selected this compound Analogues

| Compound Class/Reference | S1R Affinity (Kᵢ) | S2R Affinity (Kᵢ) | Selectivity Notes |

| Haloperidol | 0.90–6.60 nM | 7.93–125 nM | Lacks good subtype-selectivity |

| Benzylpiperidine derivative (Compound 5) | Low affinity | Not specified | Poorest S1R ligand in its specific series |

| Phenpropyl derivative (Compound 9d/AD258) | 3.5 nM | 2.6 nM | Potent dual ligand |

| 4-fluorophenylbutanone analogues (general) | Varied | Varied | Affinity depends on the full molecular structure |

Enzyme Inhibition Studies

Tyrosinase Inhibition Kinetics and Mechanisms

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses

The this compound scaffold is a common feature in ligands for various receptors, and understanding the key pharmacophoric elements is crucial for designing selective and potent compounds. A pharmacophore model generally consists of a central basic amine site flanked by hydrophobic domains. nih.govrsc.org

For sigma-1 (σ1) receptor ligands, the pharmacophore often includes a proton-accepting amine site within the piperidine ring and two hydrophobic regions. nih.gov The 4-fluorophenyl group can effectively occupy one of these hydrophobic pockets. nih.gov Molecular modeling studies of 1,4-disubstituted piperidine analogues have helped to define the spatial arrangement of these features, with the distance between the central nitrogen atom and the hydrophobic groups being a critical determinant of binding affinity. nih.govd-nb.info

In the context of dopamine transporter (DAT) ligands, the 2-[bis(4-fluorophenyl)methoxy]ethyl substituent has been shown to result in better DAT binding affinity. nih.gov For 4-anilidopiperidine analogues targeting opioid receptors, the N-phenyl-N-piperidin-4-yl-propionamide moiety is considered a key pharmacophoric element for μ-opioid receptor affinity. nih.gov

The biological activity of this compound derivatives can be significantly modulated by the nature and position of substituents on both the piperidine and the phenyl rings. researchgate.net

In the series of pyridazinobenzylpiperidine derivatives as MAO-B inhibitors, substitution on the phenyl ring plays a critical role. nih.govresearchgate.net A chloro group at the 3-position of the phenyl ring was found to be optimal for MAO-B inhibition, being more effective than methoxy, fluoro, cyano, methyl, or bromo substituents at the same position. nih.govresearchgate.net Substitutions at the 2- and 4-positions generally resulted in lower MAO-B inhibitory activity. nih.govresearchgate.net

For 4-anilidopiperidine analogues, the presence of methyl groups on the substituted aromatic ring or at the β-carbon can cause steric constraints that are critical in determining the molecular conformation and, consequently, the binding affinity for opioid receptors. nih.gov In the development of T-type Ca2+ channel blockers, dialkyl substituents at the benzylic position of N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives were found to be important for increasing inhibitory activity. researchgate.net

Furthermore, in the case of sigma-1 receptor ligands, halogen substitution on the aromatic ring of N-(1-benzylpiperidin-4-yl)phenylacetamides generally increased affinity for σ2 receptors while maintaining similar affinity for σ1 receptors. rsc.org In contrast, electron-donating groups like hydroxyl, methoxy, or amino groups led to weaker affinity for σ2 receptors. rsc.org

Influence of Substituents on Biological Activity

Preclinical Pharmacological Profiles and In Vivo Studies

The psychomotor, rewarding, and reinforcing effects of this compound derivatives have been evaluated in preclinical rodent models to assess their abuse potential. One notable derivative, 1-(1-(4-fluorophenyl)cyclohexyl)piperidine (4'-F-PCP), has been the subject of such investigations. mdpi.comnih.gov

In an open-field test in mice, intraperitoneal administration of 10 mg/kg of 4'-F-PCP significantly increased locomotor and rearing activities. nih.gov A temporal analysis showed that this dose produced a significant, time-dependent increase in both locomotor and rotational activity compared to a saline control group. mdpi.com These findings suggest that 4'-F-PCP has robust psychomotor stimulant effects. mdpi.comnih.gov

The rewarding properties of 4'-F-PCP were examined using the conditioned place preference (CPP) paradigm in mice. mdpi.comnih.gov Administration of 10 mg/kg of 4'-F-PCP was found to significantly increase CPP, indicating that the compound has rewarding effects. nih.gov

To determine the reinforcing effects, self-administration studies were conducted in rats. mdpi.comnih.gov Intravenous administration of 1.0 mg/kg/infusion of 4'-F-PCP significantly enhanced self-administration in 2-hour sessions under fixed-ratio (FR) schedules of reinforcement. nih.govdntb.gov.ua Furthermore, under a more demanding progressive-ratio (PR) schedule, 4'-F-PCP produced a higher breakpoint compared to controls, demonstrating a strong reinforcing effect. nih.govdntb.gov.ua Taken together, these preclinical studies suggest that derivatives like 4'-F-PCP possess a high potential for abuse, driven by their potent psychomotor, rewarding, and reinforcing properties. mdpi.comnih.gov

Table 2: Summary of In Vivo Behavioral Studies on 1-(1-(4-fluorophenyl)cyclohexyl)piperidine (4'-F-PCP)

| Assay | Animal Model | Key Finding | Implication | Reference(s) |

|---|---|---|---|---|

| Open-Field Test | Mice | 10 mg/kg dose significantly increased locomotor and rearing activity. | Psychomotor stimulation | mdpi.comnih.gov |

| Conditioned Place Preference (CPP) | Mice | 10 mg/kg dose induced significant place preference. | Rewarding properties | mdpi.comnih.gov |

| Self-Administration (Fixed Ratio) | Rats | 1.0 mg/kg/infusion enhanced self-administration. | Reinforcing effects | nih.govdntb.gov.ua |

| Self-Administration (Progressive Ratio) | Rats | Showed a higher breakpoint for 1.0 mg/kg/infusion. | Strong reinforcing effects | nih.govdntb.gov.ua |

Neuropharmacological Effects and Central Nervous System Activity

Derivatives containing the this compound scaffold exhibit significant interactions with the central nervous system (CNS), particularly with neurotransmitter systems like dopamine and serotonin. The fluorine atom is often incorporated to enhance binding affinity and selectivity for these receptors.

Research into 1-(1-(4-fluorophenyl)cyclohexyl)piperidine (4'-F-PCP) shows that its psychopharmacological properties are mediated through the activation of dopaminergic neurotransmission. mdpi.com Self-administration of 4'-F-PCP in rats led to altered expression of the dopamine transporter (DAT) and the dopamine D1 receptor (DAD1R) in the nucleus accumbens (NAc), a key region of the brain's reward system. mdpi.comnih.gov Specifically, the expression of DAT was decreased, while DAD1R expression was increased, with no significant change in tyrosine hydroxylase (TH) or D2 receptors (DAD2R). mdpi.com Furthermore, 4'-F-PCP self-administration significantly enhanced the phosphorylation of ERK and CREB, and increased the expression of c-Fos and FosB/ΔFosB in the NAc, which are downstream signaling molecules and transcription factors associated with drug-induced neuroadaptations and addiction. mdpi.comnih.gov

Other derivatives have been investigated for different CNS activities. For example, piperidine-4-carboxylic acid (4-fluoro-phenyl)-amide has been studied for its potential as a CNS depressant. lookchem.com The sigma receptor ligand SN79, which contains a 4-(4-fluorophenyl)piperazin-1-yl moiety, demonstrated neuroprotective effects in an in vitro model of methamphetamine-induced neurotoxicity. bohrium.com SN79 was shown to attenuate methamphetamine-induced increases in reactive oxygen/nitrogen species and the activation of caspases, thereby mitigating cell death. bohrium.com This suggests that certain this compound-related structures may have therapeutic potential in treating neurological disorders or protecting against neurotoxicity. bohrium.com

The metabolic stability and plasma protein binding of a compound are critical pharmacokinetic properties that influence its efficacy and duration of action. The inclusion of fluorine, as in the 4-fluorophenyl group, is a common medicinal chemistry strategy to improve metabolic stability by blocking sites susceptible to oxidative degradation by cytochrome P450 enzymes.

Studies on various derivatives of this compound have explored these properties. For a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines, bioisosteric replacement of a piperazine ring with aminopiperidines was shown to improve metabolic stability in rat liver microsomes. nih.gov However, a different series of 4,4-difluoro-3-(phenoxymethyl)piperidine D4 receptor antagonists, while potent, suffered from poor in vitro pharmacokinetic properties, including high intrinsic clearance in liver microsomes and high plasma protein binding. chemrxiv.orgresearchgate.net

In another example, comparing 3,3-difluoro-4-(4-fluorobenzyl)piperidine to its non-difluorinated analog, 4-(4-fluorobenzyl)piperidine, revealed a significant improvement in metabolic stability for the difluorinated compound. The hepatic microsome clearance increased from 8 mL/min/kg for the difluoro analog to 22 mL/min/kg for the non-fluorinated version. vulcanchem.com Similarly, replacing a 4-fluorophenyl group with a bulkier 4-methylphenyl group in a series of piperazine-piperidine compounds improved metabolic stability in human liver microsomes, increasing the half-life (t1/2) from 2.1 to 4.7 hours. vulcanchem.com

Plasma protein binding for paroxetine, a related structure, is approximately 95%. researchgate.net High plasma protein binding was also a noted characteristic of a series of 4,4-difluoropiperidine (B1302736) ether-based dopamine D4 receptor antagonists. researchgate.net These findings highlight that while the 4-fluorophenylpiperidine scaffold is a promising starting point, further structural modifications are often necessary to achieve an optimal balance of potency and pharmacokinetic properties.

Table 3: Comparative Metabolic Stability of Selected Piperidine Derivatives

| Compound/Series | Key Structural Feature | Metabolic Stability Finding | Reference(s) |

|---|---|---|---|

| Ethyl 4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}piperidine-1-carboxylate Analog | 4-methylphenyl instead of 4-fluorophenyl | t1/2 in human liver microsomes increased from 2.1 to 4.7 hours. | vulcanchem.com |

| 4,4-difluoro-3-(phenoxymethyl)piperidine series | 4,4-difluoro-3-(phenoxymethyl)piperidine | Poor stability; high intrinsic clearance in liver microsomes. | chemrxiv.orgresearchgate.net |

| 3,3-Difluoro-4-(4-fluorobenzyl)piperidine HCl | 3,3-difluoro substitution | Hepatic microsome clearance of 8 mL/min/kg. | vulcanchem.com |

| 4-(4-Fluorobenzyl)piperidine HCl | Non-difluorinated analog | Hepatic microsome clearance of 22 mL/min/kg. | vulcanchem.com |

Therapeutic Potential and Applications in Drug Development

Development of Novel Therapeutic Agents for Neurological and Psychiatric Disorders

The 4-(4-fluorophenyl)piperidine core is a prominent feature in many centrally acting drugs, influencing their ability to interact with key receptors and enzymes in the brain. ontosight.ai

Antidepressants and Anxiolytics

The this compound moiety is integral to the structure of several antidepressants and anxiolytics. A notable example is Paroxetine (B1678475), a selective serotonin (B10506) reuptake inhibitor (SSRI) used to treat major depressive disorder, anxiety disorders, and other related conditions. mdpi.com The chemical structure of Paroxetine is (3S, 4R)-3-(1, 3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine. mdpi.com Its therapeutic effects are attributed to its ability to block the reuptake of serotonin in the brain. rti.org Research has shown that derivatives of this compound can exhibit potent antidepressant and anxiolytic properties. rti.orghellobio.com For instance, studies on 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives, which can include a fluorophenyl variant, have demonstrated selective affinity for delta-opioid receptors, suggesting potential for anxiolytic and antidepressant effects.

Antipsychotic Agents

The this compound scaffold is a key component in the development of atypical antipsychotic drugs. These agents are often designed to modulate dopamine (B1211576) and serotonin receptors. The 4-(p-fluorobenzoyl)piperidine fragment, a related structure, is considered crucial for the ligand's orientation and anchorage at the 5-HT2A receptor. mdpi.com

Several compounds incorporating the this compound structure have been investigated for their antipsychotic potential. For example, roluperidone, a compound being developed for negative symptoms in schizophrenia, contains a 2-[[1-[2-(4-Fluorophenyl)-2-oxoethyl]piperidin-4-yl]methyl]-3H-isoindol-1-one structure and acts as a 5-HT2A, σ2, and α1A receptor antagonist. mdpi.com Another area of research involves the synthesis of 1,3,4-oxadiazole (B1194373) derivatives linked to an arylpiperidine group, which have shown promising multi-receptor affinity profiles for dopamine and serotonin receptors. plos.org

| Compound/Derivative Class | Target Receptors/Mechanism | Potential Application |

| Paroxetine | Serotonin Reuptake Inhibitor (SSRI) rti.org | Antidepressant, Anxiolytic mdpi.com |

| Roluperidone | 5-HT2A, σ2, and α1A receptor antagonist mdpi.com | Antipsychotic (negative symptoms of schizophrenia) mdpi.com |

| Diarylmethylene-piperidine derivatives | 5-HT2 and D2 receptor antagonism researchgate.net | Atypical Antipsychotic researchgate.net |

| 4,4-difluoropiperidine (B1302736) ethers | Dopamine D4 receptor antagonist researchgate.netchemrxiv.org | Antipsychotic researchgate.netchemrxiv.org |

Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's)

The versatility of the this compound scaffold extends to research into treatments for neurodegenerative diseases like Alzheimer's and Parkinson's. ontosight.ai Piperidine (B6355638) derivatives are explored for their neuroprotective qualities. researchgate.net

In the context of Alzheimer's disease, research has focused on inhibitors of beta-secretase 1 (BACE1), an enzyme involved in the formation of amyloid plaques. 4-(4'-Fluorobenzyl)piperidine has been identified as a potential inhibitor of this enzyme. Additionally, some piperidine derivatives are being investigated as inhibitors of cholesterol 24-hydroxylase (CH24H), an enzyme considered a risk factor for Alzheimer's disease. google.com

For Parkinson's disease, which involves the degeneration of dopaminergic neurons, the development of dopamine receptor antagonists is a key area of research. researchgate.net Novel 4,4-difluoropiperidine ether-based compounds have been identified as potent and selective dopamine D4 receptor antagonists, which could have therapeutic applications. researchgate.netchemrxiv.org

Pain Management and Analgesics

The this compound structure is also found in compounds being investigated for their analgesic properties. The 4-phenylpiperidine (B165713) pharmacophore is a known feature in opioid analgesics like morphine. nih.gov Research has explored incorporating this feature into other structures to develop new pain management therapies. nih.gov

For example, 4-(4-Fluorophenyl)-4-piperidinecarboxylic acid ethyl ester has been studied for its potential analgesic properties due to its interaction with opioid receptors. The fluorinated structure is believed to enhance binding affinity and selectivity. Furthermore, fentanyl analogs, which are potent opioid analgesics, often feature a piperidine ring, and fluorinated derivatives are being studied for their metabolic pathways and potency. frontiersin.org

Antimicrobial and Antifungal Research

While the primary focus of this compound research has been on CNS disorders, there is emerging interest in its potential antimicrobial and antifungal applications. Piperidine derivatives, in general, have demonstrated a wide range of pharmacological activities, including antimicrobial effects. academicjournals.org

One study synthesized 3-allyl 2,6-bis(4-fluorophenyl)piperidine-4-one and evaluated its antibacterial activity against hospital bacterial isolates. actascientific.comwjpls.org The results showed promising pharmacological action against these pathogens. actascientific.comwjpls.org Research on other piperidine derivatives has also indicated antibacterial properties against strains like Escherichia coli and Staphylococcus aureus. However, it is important to note that not all piperidine compounds show broad-spectrum antimicrobial activity. For instance, in one study, several piperidine compounds displayed no activity against certain fungal species. academicjournals.org

Anticancer Research and Related Applications

The this compound scaffold has also been incorporated into molecules designed for anticancer research. ontosight.ai Piperidine derivatives have shown potential as clinical agents against various cancer types by modulating critical signaling pathways involved in tumor progression.

Research has explored the anticancer potential of compounds containing the this compound moiety in several contexts. For example, N-(4-fluorophenyl)-1-(4-nitrobenzoyl)-4-piperidinecarboxamide has been noted for its potential anticancer properties. ontosight.ai Additionally, a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds featuring a piperidine ring with a 4-fluorophenyl group showed significant cytotoxicity towards MCF-7 and HepG2 cancer cell lines. mdpi.com

Radioprobes and Positron Emission Tomography (PET) Tracers in Biochemical Studies

The inherent structure of this compound, particularly the presence of a fluorine atom, makes it a valuable scaffold for the development of radioprobes for Positron Emission Tomography (PET) imaging. The fluorine-18 (B77423) ([18F]) isotope is a widely used positron emitter for PET due to its favorable decay characteristics. Researchers have synthesized and evaluated numerous derivatives of this compound as potential imaging agents for various biological targets in the central nervous system.

These radiotracers are instrumental in biochemical studies, allowing for the non-invasive visualization and quantification of receptors, transporters, and enzymes in vivo. Such studies are crucial for understanding the pathophysiology of diseases and for the development of new therapeutic agents.

Research Findings on this compound-Based Radiotracers:

Serotonin 5-HT2A Receptor Ligands: A series of halogenated diphenylpiperidine derivatives has been synthesized for imaging serotonin 5-HT2A receptors. One promising compound, (4-fluorophenyl)-(1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl])methanol, demonstrated high potency with a Ki value of 1.63 nM and over 300-fold selectivity for the 5-HT2A receptor compared to other serotonin receptor subtypes. nih.govacs.org Another related derivative, [(123)I]-(4-fluorophenyl){1-[2-(4-iodophenyl)ethyl]piperidin-4-yl}methanone, was developed for Single-Photon Emission Computed Tomography (SPECT) and showed significant uptake in the brains of mice. researchgate.net Furthermore, 4-(4-fluorobenzoyl)piperidine (B1333394) (FBP) has been identified as a postulated radiometabolite of [18F]altanserin, a well-known PET ligand for the 5-HT2A receptor. nih.gov

Vesicular Acetylcholine (B1216132) Transporter (VAChT) Tracers: In the search for imaging agents for the vesicular acetylcholine transporter, a key component of the cholinergic system, researchers have prepared derivatives like (1-(5-(2-Fluoroethoxy)-3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)piperidin-4-yl)(4-fluorophenyl)methanone. This compound is part of a series of benzovesamicol (B1254894) analogues designed for PET imaging of VAChT. nih.gov

Inducible Nitric Oxide Synthase (iNOS) Imaging: A derivative, (4′-amino-5′,8′-difluoro-1′H-spiro[piperidine-4,2′-quinazolin]-1-yl)(4-fluorophenyl)methanone, known as [18F]FBAT, has been developed as a PET tracer to detect iNOS expression. This is particularly relevant for studying neuroinflammation, where iNOS is a key biomarker. In vitro studies showed that [18F]FBAT accumulated in murine microglial cells, and this uptake was inhibited by a selective iNOS inhibitor.

Acetylcholinesterase (AChE) Imaging: A fluorobenzyl-piperidine derivative, [18F]1-(4-fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine, was developed as a potential PET tracer for acetylcholinesterase. While it showed potent AChE inhibition in vitro, its utility was limited in vivo due to nonspecific binding and metabolic defluorination in mice.

Tritium-Labeled Analogues: Beyond PET, other forms of radiolabeling are used in biochemical research. For instance, a tritium-labeled version of a paroxetine analogue, 'Piperidine, 3-((1,3-benzodioxol-5-yloxy)methyl)-4-(4-fluorophenyl)-, labeled with tritium', serves as a valuable tool in pharmacokinetic and receptor binding studies to understand the distribution, metabolism, and protein interactions of this class of compounds. ontosight.ai

Table 1: Selected Radioprobes Derived from this compound

| Radioprobe Name/Derivative | Target | Imaging Modality | Key Finding |

| (4-fluorophenyl)-(1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl])methanol | Serotonin 5-HT2A | PET (potential) | High potency (Ki = 1.63 nM) and >300-fold selectivity. nih.govacs.org |

| [(123)I]-(4-fluorophenyl){1-[2-(4-iodophenyl)ethyl]piperidin-4-yl}methanone | Serotonin 5-HT2A | SPECT | Showed uptake in mouse brain. researchgate.net |

| [18F]FBAT ((4′-amino-5′,8′-difluoro-1′H-spiro[piperidine-4,2′-quinazolin]-1-yl)(4-fluorophenyl)methanone) | iNOS | PET | Accumulated in microglial cells in response to inflammatory stimuli. |

| (1-(5-(2-Fluoroethoxy)-3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)piperidin-4-yl)(4-fluorophenyl)methanone | VAChT | PET (potential) | Synthesized as a potential tracer for the vesicular acetylcholine transporter. nih.gov |

| [18F]1-(4-fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | Acetylcholinesterase | PET | Potent in vitro inhibition but limited in vivo utility due to nonspecific binding and defluorination. |

| 3-((1,3-benzodioxol-5-yloxy)methyl)-4-(4-fluorophenyl)piperidine, tritium (B154650) labeled | Serotonin Transporter | Radioligand Assay | Used for in vitro and pharmacokinetic studies. ontosight.ai |

Intermediate in the Synthesis of Established Pharmaceuticals (e.g., Paroxetine)

The this compound scaffold, and specifically its derivatives, are of significant importance in the pharmaceutical industry as key intermediates in the synthesis of complex active pharmaceutical ingredients (APIs). The most prominent example is the synthesis of Paroxetine, a widely used selective serotonin reuptake inhibitor (SSRI).

The crucial intermediate for Paroxetine synthesis is a specific stereoisomer, ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol, or its N-protected/N-alkylated analogues. rsc.org The stereochemistry at positions 3 and 4 of the piperidine ring is critical for the pharmacological activity of the final drug.

The Synthetic Route to Paroxetine:

The synthesis of Paroxetine from this key intermediate generally follows a well-established pathway. Numerous synthetic strategies focus on the efficient and stereoselective production of the ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol core.

Formation of the Piperidine Core: The synthesis often begins with a precursor like 4-(4-fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine. google.comdrugfuture.com

Introduction of the Hydroxymethyl Group: A hydroxymethyl group is introduced at the 3-position. This can be achieved through reactions like hydroxymethylation using formaldehyde. drugfuture.comscispace.com

Stereocontrol: This step is critical and can involve several methods:

Classical Resolution: The racemic mixture of intermediates is separated using a chiral resolving agent, such as (-)-dibenzoyltartaric acid, to isolate the desired (3S)-enantiomer. drugfuture.com

Catalytic Asymmetric Synthesis: Modern approaches utilize organocatalysis in a continuous flow process to achieve the enantioselective synthesis of the key intermediate, improving efficiency and sustainability. rsc.org

Reduction: The tetrahydropyridine (B1245486) ring is reduced to a piperidine ring, often via hydrogenation over a palladium on carbon (Pd/C) catalyst, to yield trans-(3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)-1-methylpiperidine. drugfuture.com

Etherification: The hydroxyl group of the intermediate is then coupled with sesamol (B190485) (3,4-methylenedioxyphenol). This is typically achieved by first converting the hydroxyl group to a better leaving group (e.g., a mesylate) and then performing a nucleophilic substitution. derpharmachemica.com

N-Demethylation: The final step involves the removal of the protecting group from the piperidine nitrogen (e.g., a methyl or benzyl (B1604629) group) to yield Paroxetine. google.comderpharmachemica.com This is often accomplished using reagents like phenyl chloroformate followed by hydrolysis. drugfuture.comderpharmachemica.com

The development of efficient, scalable, and stereoselective methods to produce the ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol intermediate remains an active area of research in process chemistry, aiming to reduce costs and improve the environmental footprint of Paroxetine production. rsc.org

Table 2: Key Intermediates in the Synthesis of Paroxetine

| Intermediate Name | Role in Synthesis |

| 4-(4-fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine | Starting precursor for building the core structure. google.comdrugfuture.com |

| (3S,4R)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine | Key chiral intermediate after resolution and reduction. google.comnih.gov |

| ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol | The pivotal chiral intermediate that undergoes etherification with sesamol. rsc.org |

| (3S,4R)-trans-4-(4-fluorophenyl)-3-mesyloxymethyl-1-methyl-piperidine | Activated intermediate for the coupling reaction with sesamol. derpharmachemica.com |

| trans-(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)-1-methylpiperidine | The N-methylated precursor to Paroxetine. drugfuture.com |

Advanced Research Techniques and Methodologies

Computational Chemistry and In Silico Screening

Computational methods are integral to modern drug discovery, allowing for the rapid and cost-effective evaluation of chemical compounds before their synthesis. In silico techniques, including virtual screening and pharmacophore modeling, are extensively used to predict the biological activities and potential targets of 4-(4-fluorophenyl)piperidine derivatives. clinmedkaz.orgnih.gov

Virtual screening is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. clinmedkaz.org This method allows researchers to narrow down the candidates for further experimental testing. nih.gov

Studies have utilized in silico approaches to evaluate piperidine (B6355638) derivatives for various therapeutic applications. For instance, a virtual screening of small molecules with antituberculosis properties identified 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl) piperidine-1-carboxamide (B458993) as a promising candidate that passed molecular docking and pharmacokinetic analyses. nih.gov These computational predictions propose the compound as a potential therapeutic agent for tuberculosis, pending further in vitro and in vivo validation. nih.gov Similarly, virtual screening has been employed to identify new inhibitors of tyrosinase, an enzyme involved in melanoma, by exploring derivatives of the 4-(4-fluorobenzyl)piperidine fragment. researchgate.net This approach helps to select appropriate areas for experimental work to confirm the potential effects of these compounds. clinmedkaz.org

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. This model serves as a template for designing new molecules with improved potency and selectivity.

For example, pharmacophore modeling has been crucial in the development of novel DNA gyrase inhibitors. nih.gov In these studies, the model highlighted the importance of specific hydrogen bond acceptor functions. It was found that (3S,4R)-4-(4-fluorophenyl)-1-methyl-3-((trityloxy)methyl)piperidine successfully mapped onto the identified pharmacophore, with the oxygen from the trityloxy group and the nitrogen of the piperidine ring being key interaction points. nih.gov Another application involves ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol, a critical intermediate in the synthesis of paroxetine (B1678475). Pharmacophore modeling of this compound underscores the essential role of its piperidine core and the 4-fluorophenyl group for effective binding to serotonin (B10506) transporters.

Table 1: Examples of this compound Derivatives in Computational Studies

| Compound Name | Computational Method | Identified Target/Application | Reference |

| 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl) piperidine-1-carboxamide | Virtual Screening | Antituberculosis (InhA, EthR proteins) | nih.gov |

| (3S,4R)-4-(4-fluorophenyl)-1-methyl-3-((trityloxy)methyl)piperidine | Pharmacophore Modeling | DNA Gyrase Inhibition | nih.gov |

| ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol | Pharmacophore Modeling | Serotonin Transporter Binding | |

| 4-(4-fluorobenzyl)piperidine derivatives | Virtual Screening | Tyrosinase Inhibition | researchgate.net |

Virtual Screening for Target Identification

Bioconjugation and Targeted Therapy Research

Bioconjugation involves the linking of a biomolecule, such as an antibody, to another molecule, like a drug or an imaging agent. This strategy is central to the development of targeted therapies, which aim to deliver therapeutic agents directly to diseased cells, thereby increasing efficacy and reducing off-target effects. Derivatives of this compound are valuable components in this field.

For example, Fmoc-4-(4-fluorophenyl)-piperidine-4-carboxylic acid is utilized in bioconjugation techniques to connect biomolecules with drugs, a critical process for creating targeted therapies and diagnostic tools. chemimpex.com Furthermore, this compound-2,6-dione serves as a core structure in the design of proteolysis-targeting chimeras (PROTACs). evitachem.comfluorochem.co.uk PROTACs are a novel therapeutic modality designed for targeted protein degradation, representing a cutting-edge approach to cancer therapy. evitachem.com This compound is also used to develop ligands for cereblon, a component of E3 ubiquitin ligase complexes, which is a key target in cancer treatment. evitachem.com

Isotopic Labeling for Metabolic Pathway Studies

Isotopic labeling is a technique used to trace the metabolic fate of a drug within an organism. By replacing one or more atoms of a compound with their heavy isotopes (e.g., deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N)), researchers can track the molecule and its metabolites using analytical methods like mass spectrometry. iris-biotech.de This provides crucial information on the drug's absorption, distribution, metabolism, and excretion (ADME) profile. iris-biotech.de

A prominent example is the study of CTP-347, a deuterated form of a paroxetine analog. In this molecule, (3S,4R)-3-((2,2-dideuterobenzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)piperidine, the substitution of hydrogen with deuterium at a specific site altered its metabolic profile. nih.gov This "precision deuteration" was shown to reduce the mechanism-based inhibition of the metabolic enzyme CYP2D6, demonstrating that isotopic labeling can be used not only for metabolic studies but also to improve a drug's properties. nih.gov

Similarly, N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)butanamide-d7 is an isotopically labeled compound where the presence of seven deuterium atoms allows it to be used in pharmacokinetic studies to trace metabolic pathways without interference from its non-labeled counterparts. smolecule.com Radiolabeling with isotopes like iodine-123 ([¹²³I]) or fluorine-18 (B77423) ([¹⁸F]) is also employed to synthesize tracers for medical imaging techniques like SPECT and PET, which can provide insights into drug distribution and metabolism in the brain. researchgate.net

Referenced Compounds

Challenges and Future Directions in Research

Optimization of Pharmacokinetic and Pharmacodynamic Properties

A primary challenge in the development of 4-(4-Fluorophenyl)piperidine derivatives is the fine-tuning of their pharmacokinetic (PK) and pharmacodynamic (PD) profiles. The absorption, distribution, metabolism, and excretion (ADME) properties of these compounds are critical for their efficacy and safety.

The introduction of a fluorine atom to the phenyl ring generally enhances metabolic stability and lipophilicity, which can improve blood-brain barrier penetration and binding affinity to biological targets. However, achieving the optimal balance is complex. For instance, while increased lipophilicity can enhance potency, it may also lead to non-specific binding and increased toxicity.

Future research will likely focus on several strategies to optimize PK/PD properties:

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can improve PK properties without sacrificing pharmacodynamic activity. For example, replacing a metabolically labile piperazine (B1678402) ring with a more stable piperidine (B6355638) or aminopiperidine has shown promise in improving metabolic stability in some dopamine (B1211576) transporter (DAT) inhibitors. nih.gov

Formulation Strategies: For compounds with poor solubility or bioavailability, advanced formulation techniques can be employed. This is particularly relevant when species-dependent metabolism is observed, necessitating adjustments for human trials. vulcanchem.com

A comprehensive understanding of how structural changes affect the ADME profile is crucial for designing safer and more effective drugs. researchgate.net

Table 1: Examples of Pharmacokinetic Optimization Strategies

| Strategy | Example Compound/Modification | Desired Outcome | Reference |

|---|---|---|---|

| Structural Modification | Cyclopropanecarboxamide modification of a piperidine-based sEH inhibitor. | Improved metabolic stability and potency. | ucanr.edu |

| Bioisosteric Replacement | Replacement of a piperazine ring with aminopiperidines or piperidine amines in DAT inhibitors. | Improved metabolic stability. | nih.govresearchgate.net |

| Formulation Adjustments | Addressing species-dependent glucuronidation for a piperazine-piperidine carboxylate. | Suitable formulation for human trials. | vulcanchem.com |

Addressing Metabolic Instability and Side Effects

Metabolic instability is a significant hurdle in the development of many this compound derivatives, potentially leading to a short duration of action and the formation of toxic metabolites. For instance, piperazine analogues of some atypical DAT inhibitors have shown poor metabolic stability, hindering their development. nih.gov

Key metabolic pathways often involve N-dealkylation of the piperidine or piperazine ring. nih.gov Strategies to address this include:

Steric Hindrance: Introducing bulky groups near the site of metabolism can sterically hinder the approach of metabolic enzymes. For example, 2,6-dimethylation of a piperazine ring was explored to improve metabolic stability. nih.gov

Bioisosteric Replacement: As mentioned earlier, replacing a metabolically susceptible moiety, like a piperazine ring, with a more robust alternative such as a piperidine ring, has proven effective in enhancing metabolic stability in certain compound series. nih.govnih.gov

Off-target effects are another major concern, leading to undesirable side effects. A notable example is the potential for weak inhibition of the hERG channel, which can lead to cardiac safety issues. vulcanchem.com Thorough in vitro and in vivo screening is essential to identify and mitigate these effects early in the drug discovery process.

Table 2: Strategies to Mitigate Metabolic Instability and Side Effects

| Challenge | Mitigation Strategy | Example | Reference |

|---|---|---|---|

| Metabolic Instability | Bioisosteric replacement of piperazine ring. | Use of aminopiperidines in DAT inhibitors. | nih.gov |

| Metabolic Instability | Introduction of steric hindrance. | 2,6-dimethylation of a piperazine ring. | nih.gov |

| Off-Target Effects (hERG) | Early cardiac safety studies. | Preliminary data on a piperazine-piperidine carboxylate showed weak hERG inhibition, warranting further investigation. | vulcanchem.com |

Exploration of New Biological Targets and Pathways

The versatility of the this compound scaffold allows it to interact with a wide range of biological targets, opening up new avenues for therapeutic intervention. clinmedkaz.orgclinmedkaz.org While this moiety is well-known in compounds targeting the central nervous system, recent research has expanded its potential applications. clinmedkaz.org

Enzyme Inhibition: Derivatives have been investigated as inhibitors of various enzymes. For example, exploration of the 4-(4-fluorobenzyl)piperidine fragment has led to the development of new tyrosinase inhibitors, which could be relevant for treating skin pigmentation disorders and melanoma. researchgate.net

Receptor Modulation: These compounds are key components in ligands for various receptors, including dopamine and serotonin (B10506) transporters, which are implicated in psychiatric disorders. nih.govplos.org

Antimicrobial and Anticancer Activity: The piperidine nucleus is found in compounds with demonstrated antimicrobial, anticancer, and anti-inflammatory properties. ontosight.aidut.ac.za

Computational methods, such as in silico screening and molecular docking, are increasingly used to predict the biological activity of new derivatives and identify novel targets. clinmedkaz.org This allows for a more targeted approach to drug discovery, saving time and resources.

Development of Sustainable and Eco-Friendly Synthetic Alternatives

The synthesis of this compound and its derivatives often involves multi-step processes that can be resource-intensive and generate significant waste. There is a growing emphasis on developing more sustainable and environmentally friendly synthetic methods.

Traditional methods, such as those involving chiral resolution, can suffer from low yields. Modern approaches focus on:

Catalytic Methods: The use of chiral catalysts can enhance yield and purity in the synthesis of specific stereoisomers.

Green Chemistry Principles: Researchers are exploring solvent-free reactions and the use of recyclable catalysts to reduce the environmental impact. rsc.orgresearchgate.net For example, one-pot multi-component reactions catalyzed by sodium lauryl sulfate (B86663) in water have been developed for the synthesis of highly substituted piperidines. researchgate.net

Continuous Flow Chemistry: Continuous flow reactors offer improved heat and mass transfer, leading to higher yields, greater purity, and reduced solvent consumption compared to traditional batch processes.

These advancements are crucial for making the large-scale production of these compounds more economically viable and environmentally responsible. researchgate.net

Clinical Translation Potential of this compound Derivatives

The ultimate goal of research into this compound derivatives is their successful translation into clinical therapies. While many compounds show promise in preclinical studies, the path to clinical use is fraught with challenges. clinmedkaz.orgontosight.ai

Several derivatives have been investigated for a range of conditions, including psychiatric disorders, pain, and infectious diseases. nih.govnih.govbiorxiv.org For example, compounds showing an "atypical" dopamine transporter inhibitor profile are being explored as potential treatments for psychostimulant use disorders, as they may have a lower abuse liability than traditional DAT inhibitors. nih.gov

However, issues such as species-dependent metabolism and unforeseen off-target effects can derail clinical development. vulcanchem.com For instance, a drug candidate might be rapidly metabolized in primates but not in rodents, making preclinical data less predictive of human outcomes. vulcanchem.com Thorough preclinical evaluation, including pharmacokinetic and toxicology studies in multiple species, is essential to identify promising candidates for clinical trials.

The development of dual-target ligands, which act on multiple receptors simultaneously, is an emerging strategy that may lead to safer and more effective analgesics. nih.gov Continued research and a multidisciplinary approach are necessary to unlock the full clinical potential of this important class of compounds.

Q & A

Q. What are the key synthetic routes for 4-(4-fluorophenyl)piperidine derivatives, and how can reaction conditions be optimized?

this compound derivatives are commonly synthesized via nucleophilic substitution, coupling reactions, or reductive amination. For example, the free base of 4-(4-chlorophenyl)piperidine reacts with 3-((4-fluorophenyl)thio)propyl groups in dichloromethane under alkaline conditions (e.g., NaOH) to yield intermediates, which are subsequently converted to HCl salts with yields up to 82% . Optimization includes adjusting reaction time (e.g., 4 hours for sulfoxide formation ), temperature (room temperature vs. reflux), and purification methods (e.g., silica gel chromatography or recrystallization from MeOH-Et₂O).

Q. How can structural characterization of this compound derivatives be performed using spectroscopic methods?

- NMR : NMR (DMSO-d₆) reveals characteristic peaks for fluorophenyl protons (e.g., δ 7.45–7.75 ppm for aromatic protons) and piperidine methylene groups (δ 2.80–3.50 ppm). Splitting patterns (e.g., dd, t) confirm substitution positions .

- Elemental Analysis : Theoretical vs. experimental values (e.g., C 57.69% vs. 57.54% in C₂₀H₂₄Cl₂FN₂OS) validate purity .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 329.40 for C₁₉H₂₀FNO₃) confirm molecular weights .

Q. What are the primary pharmacological targets of this compound derivatives, and how are binding affinities quantified?

These compounds often target dopamine (DA) and serotonin (5-HT) receptors. Binding affinities are measured via competitive radioligand assays using -labeled ligands (e.g., -spiperone for DA D₂ receptors). Ki values are calculated using the Cheng-Prusoff equation, with lower Ki indicating higher affinity. For example, compound 13 (a haloperidol analogue) showed submicromolar Ki values for DA D₂ and 5-HT₂A receptors .

Q. How can regioselectivity challenges in fluorophenyl-piperidine synthesis be addressed?

Regioselectivity is controlled by:

- Protecting Groups : tert-Butoxycarbonyl (Boc) groups protect piperidine nitrogen during sulfonylation or alkylation .

- Catalysts : Pd/C or PtO₂ in hydrogenation reactions ensures selective reduction of nitriles to amines without side-chain interference .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms for aryl substitution .

Advanced Research Questions

Q. How do structural modifications (e.g., sulfonyl vs. sulfoxide groups) impact receptor selectivity?

Sulfonyl groups (e.g., -SO₂-) enhance binding to DA D₂ receptors due to increased electron-withdrawing effects, while sulfoxide (-SO-) derivatives show higher 5-HT₂A affinity. For instance, 4-(4-chlorophenyl)-1-(3-((4-fluorophenyl)sulfinyl)propyl)piperidine exhibited a 10-fold selectivity shift toward 5-HT₂A compared to its sulfonyl counterpart . Computational docking (e.g., Glide SP scoring) can rationalize these differences by analyzing ligand-receptor hydrophobic pockets .

Q. What strategies resolve contradictions in reported biological activities of fluorophenyl-piperidine analogues?

Discrepancies in potency or toxicity often arise from:

- Enantiomeric Purity : Racemic mixtures vs. resolved enantiomers (e.g., (3S,4R) vs. (3R,4S)) may show divergent activities. Chiral HPLC or enzymatic resolution (e.g., using L-(-)-di-p-toluoyltartaric acid) ensures stereochemical consistency .

- Metabolic Stability : Cytochrome P450 (CYP) profiling (e.g., CYP3A4/2D6 inhibition assays) identifies labile moieties (e.g., methylenedioxy groups prone to oxidative cleavage) .

Q. How can pharmacophore models guide the design of this compound-based therapeutics?

Pharmacophore mapping identifies critical features:

- Hydrogen Bond Acceptors : Piperidine nitrogen and sulfonyl oxygen.

- Hydrophobic Regions : Fluorophenyl and chlorophenyl rings.

For example, VM-2 (a tosylate derivative) mapped two hydrogen bond acceptors and three hydrophobic features, correlating with antitubercular activity . QSAR models further prioritize substituents (e.g., trifluoromethoxy groups enhance metabolic stability) .

Q. What methodologies are used to study the metabolic pathways of this compound derivatives?

- In Vitro Studies : Liver microsomal assays (human/rat) with NADPH cofactors identify phase I metabolites (e.g., hydroxylation at C3 or N-dealkylation) .

- LC-MS/MS : Detects phase II conjugates (e.g., glucuronides) with high sensitivity.

- Isotopic Labeling : -labeled intermediates (e.g., [14C]-paroxetine) track excretion routes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|